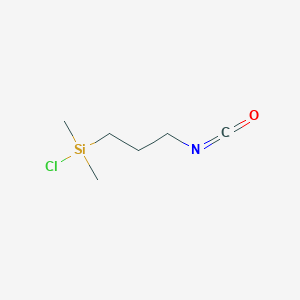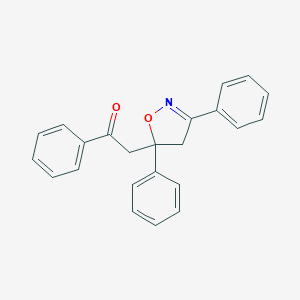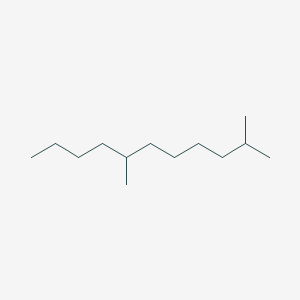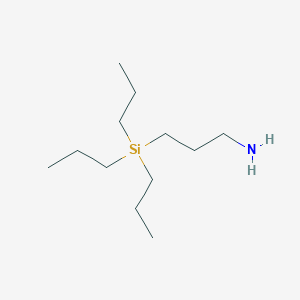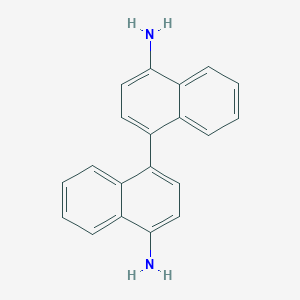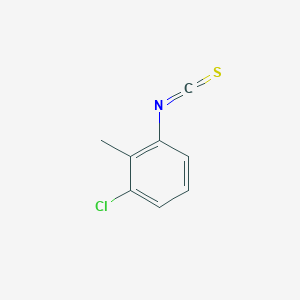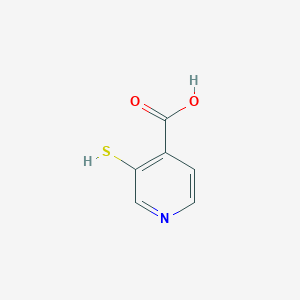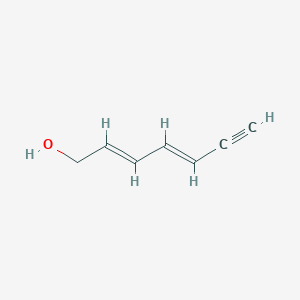
(2E,4E)-2,4-Heptadien-6-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-2,4-Heptadien-6-yn-1-ol is a chemical compound that belongs to the class of alkynes. It is also known as 2,4-Heptadien-6-yn-1-ol or Enynol. This compound has several applications in the field of scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of (2E,4E)-2,4-Heptadien-6-yn-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for muscle contraction and cognitive function. By inhibiting these enzymes, (2E,4E)-2,4-Heptadien-6-yn-1-ol may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Effets Biochimiques Et Physiologiques
(2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2E,4E)-2,4-Heptadien-6-yn-1-ol in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of biologically active compounds. It is also readily available and relatively inexpensive. However, one limitation of using (2E,4E)-2,4-Heptadien-6-yn-1-ol is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol in scientific research. One area of interest is the development of new anticancer agents and antibiotics based on its chemical structure. Another area of interest is the use of (2E,4E)-2,4-Heptadien-6-yn-1-ol as a probe in fluorescence spectroscopy to study the binding interactions between proteins and ligands. Additionally, (2E,4E)-2,4-Heptadien-6-yn-1-ol may have potential applications in the field of materials science, such as the development of new catalysts and sensors.
Méthodes De Synthèse
The synthesis of (2E,4E)-2,4-Heptadien-6-yn-1-ol can be achieved by the reaction between 2-bromo-4-pentyn-1-ol and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a base. The product obtained from this reaction is a mixture of (2E,4E)- and (2Z,4E)-isomers, which can be separated by column chromatography.
Applications De Recherche Scientifique
(2E,4E)-2,4-Heptadien-6-yn-1-ol has several applications in scientific research. It has been used as a starting material for the synthesis of various natural products, such as insect pheromones and plant hormones. It has also been used as a building block for the synthesis of biologically active compounds, such as anticancer agents and antibiotics. Furthermore, (2E,4E)-2,4-Heptadien-6-yn-1-ol has been used as a ligand in coordination chemistry and as a probe in fluorescence spectroscopy.
Propriétés
Numéro CAS |
17098-71-4 |
|---|---|
Nom du produit |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
(2E,4E)-hepta-2,4-dien-6-yn-1-ol |
InChI |
InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+ |
Clé InChI |
NAGGDXNHDQXVTI-VNKDHWASSA-N |
SMILES isomérique |
C#C/C=C/C=C/CO |
SMILES |
C#CC=CC=CCO |
SMILES canonique |
C#CC=CC=CCO |
Synonymes |
(2E,4E)-2,4-Heptadien-6-yn-1-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
